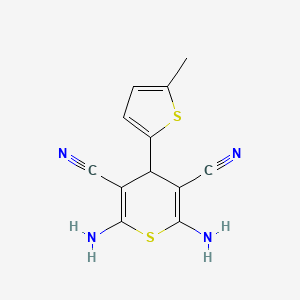![molecular formula C9H4Cl4F3NO B4622347 2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)
2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
説明
The synthesis and study of chloroacetamide compounds, including those with various substitutions on the phenyl ring, are of interest due to their diverse chemical properties and potential applications. These compounds, including those similar to "2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide," are explored for their synthesis methods, molecular structures, and various physical and chemical properties.
Synthesis Analysis
The synthesis of similar chloroacetamide compounds involves reactions between chloroacetanilide herbicides or their derivatives with various reagents. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through a reaction involving 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate, showcasing a typical method for generating such compounds (Ping, 2007).
Molecular Structure Analysis
The molecular structure of chloroacetamide compounds is often characterized using techniques such as NMR, IR, X-ray diffraction, and crystallography. These studies reveal the planarity of the phenyl rings and the acetamide group, indicating minimal strain and suggesting limited π-bonding, which is crucial for understanding the molecule's reactivity and interactions (Dou et al., 1997).
Chemical Reactions and Properties
Chloroacetamide compounds participate in various chemical reactions, including reductive dehalogenation and reactions with chloroacetyl chloride. These reactions are central to synthesizing and modifying the structure to achieve desired chemical properties, such as increased reactivity or altered physical properties (Latli & Casida, 1995).
科学的研究の応用
Radiosynthesis in Herbicide Study
A study conducted by Latli & Casida (1995) details the radiosynthesis of acetochlor, a chloroacetanilide herbicide, which is closely related to the compound . This radiosynthesis is crucial for understanding the metabolism and mode of action of such compounds in agricultural applications (Latli & Casida, 1995).
Herbicide Metabolism in Human and Rat Liver Microsomes
Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is vital for understanding how similar compounds are metabolized in different species and could have implications for the safety and environmental impact of such herbicides (Coleman et al., 2000).
Herbicide Activity and Soil Interaction
Research by Banks & Robinson (1986) investigated the interaction and activity of acetochlor in soil, particularly in relation to wheat straw and irrigation. This study provides insights into how such herbicides behave in an agricultural setting, which is critical for effective and environmentally conscious application (Banks & Robinson, 1986).
Structural Analysis
Gowda et al. (2007) focused on the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides. Understanding the crystal structures of such compounds is essential for their application in various fields, including pharmaceuticals and agriculture (Gowda et al., 2007).
Environmental Impact and Detection
Kolpin et al. (1996) conducted a study on the presence of acetochlor in the hydrologic system in the Midwestern United States. This research is crucial for understanding the environmental impact and the spread of such chemicals in natural water systems (Kolpin et al., 1996).
Potential in Pesticide Development
Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, showing the potential of similar compounds in the development of new pesticides. This suggests a broader application in agricultural chemistry (Olszewska et al., 2008).
特性
IUPAC Name |
2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl4F3NO/c10-4-1-2-6(5(3-4)9(14,15)16)17-7(18)8(11,12)13/h1-3H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRPWDJHWKHRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)
![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)

![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)
![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)

![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)